molecular formula C18H18N4O3S B2810365 (E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1448139-03-4

(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2810365
CAS No.: 1448139-03-4
M. Wt: 370.43
InChI Key: WIWRMFCLULZGBT-BQYQJAHWSA-N
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Description

The compound “(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide” is a structurally complex molecule featuring a 1,2,4-triazole core substituted with cyclopropyl, oxo, and thiophen-2-yl groups. The triazole ring is linked via an ethyl chain to an (E)-configured enamide moiety bearing a furan-2-yl substituent. The presence of thiophene and furan rings may enhance π-π stacking interactions, while the cyclopropyl group could influence conformational stability . Structural determination of similar compounds often employs X-ray crystallography, facilitated by software like SHELX .

Properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16(8-7-14-3-1-11-25-14)19-9-10-21-18(24)22(13-5-6-13)17(20-21)15-4-2-12-26-15/h1-4,7-8,11-13H,5-6,9-10H2,(H,19,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWRMFCLULZGBT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the cyclopropyl, thiophene, and furan moieties, suggest diverse biological applications.

The molecular formula for this compound is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S, with a molecular weight of 381.45 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC19H19N5O2S
Molecular Weight381.45 g/mol
InChIInChI=1S/C19H19N5O2S/...
SMILESC1CC1N2C(=NN(C2=O)...

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including:

  • Anticancer : Triazoles have shown promise in inhibiting various cancer cell lines.
  • Antimicrobial : Many derivatives demonstrate significant activity against bacterial and fungal strains.
  • Anti-inflammatory : Some studies suggest that these compounds can modulate inflammatory responses.

Anticancer Activity

A study investigated the anticancer properties of various triazole derivatives, revealing that specific compounds exhibited potent activity against colon carcinoma and breast cancer cell lines. For instance, a related triazole derivative showed an IC50 value of 6.2 μM against HCT-116 cells and 43.4 μM against T47D cells .

Antimicrobial Properties

Triazole derivatives have been evaluated for their antimicrobial efficacy. In one study, compounds with similar structural features demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of triazole derivatives. One study reported that certain triazoles could inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

The biological activities of this compound may involve several mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : These compounds may interact with various receptors, altering signaling pathways associated with inflammation and immune responses.
  • DNA Interaction : Triazoles can intercalate into DNA or affect its replication process, leading to cytotoxic effects in rapidly dividing cells.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to (E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide exhibit antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related triazole compounds that demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Research has shown that triazole derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways. For example, a study on related compounds demonstrated their ability to reduce viral RNA loads in infected cells, suggesting potential applications in oncology .

Agricultural Applications

Fungicides and Herbicides
Compounds within the triazole family are widely recognized for their fungicidal properties. The target compound may serve as a lead structure for developing new agricultural chemicals aimed at controlling fungal diseases in crops. Its efficacy against plant pathogens can be explored through structure–activity relationship studies .

Materials Science

Polymer Chemistry
The unique structural features of this compound allow for its potential use in creating advanced materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into similar compounds has indicated that their inclusion can improve the performance of polymer composites .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various triazole derivatives, including those structurally related to the target compound. Results indicated effective inhibition of bacterial growth at low concentrations, supporting its potential as an agricultural fungicide .
  • Cancer Cell Proliferation Inhibition : In vitro studies on triazole derivatives showed promising results in inhibiting the growth of cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of such compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on evidence-derived analogs:

Structural and Functional Group Analysis

Compound ID/Name Core Structure Key Substituents Functional Groups Hypothesized Impact
Target Compound 1,2,4-Triazole 4-Cyclopropyl, 5-oxo, 3-thiophen-2-yl; ethyl-linked (E)-enamide with furan-2-yl Enamide, heteroaromatic rings Enhanced bioavailability due to balanced lipophilicity (furan/thiophene)
931622-35-4 : 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone 1,2,4-Triazole 4,5-Dicyclopropyl; thioether-linked benzofuranyl Thioether, benzofuran Increased lipophilicity (dicyclopropyl, benzofuran) may reduce aqueous solubility
561295-12-3 : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole 4-Ethyl, 5-thiophen-2-yl; sulfanyl-linked 4-fluorophenyl Sulfanyl, fluorophenyl Fluorophenyl may enhance metabolic stability; sulfanyl group alters polarity
5910-80-5 : (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Enamide Cyano, nitro-phenyl-furan Cyano, nitro, ethoxyphenyl Nitro group may confer electrophilic reactivity; cyano enhances binding specificity

Key Observations

Triazole Substitution :

  • The target compound’s 4-cyclopropyl-5-oxo-triazole differs from 931622-35-4’s 4,5-dicyclopropyl and 561295-12-3’s 4-ethyl groups. Cyclopropyl’s steric effects may reduce rotational freedom compared to ethyl .
  • The 5-oxo group in the target could participate in hydrogen bonding, akin to sulfur-based interactions in 561295-12-3’s sulfanyl group .

Heteroaromatic Moieties :

  • Thiophene (target) vs. benzofuran (931622-35-4): Benzofuran’s extended π-system may enhance stacking but increase molecular weight .
  • Fluorophenyl (561295-12-3) vs. furan-2-yl (target): Fluorine’s electronegativity improves membrane permeability, while furan offers metabolic susceptibility .

Enamide Configuration: The (E)-enamide in the target compound contrasts with 5910-80-5’s nitro- and cyano-substituted enamide. The absence of electron-withdrawing groups in the target may reduce reactivity but improve stability .

Research Findings and Limitations

While structural analogs exist, direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Key inferences include:

  • Hydrogen Bonding : The 5-oxo group and enamide NH may form hydrogen bonds akin to those observed in triazole-thione derivatives, influencing crystal packing or target binding .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical optimization parameters?

The synthesis involves multi-step organic reactions, including triazole ring formation via cyclocondensation and subsequent coupling with the enamide moiety. Key steps and conditions include:

  • Triazole core synthesis : Cyclocondensation of thiosemicarbazide derivatives under reflux in ethanol with KOH (critical for thione formation) .
  • Enamide coupling : Reaction of the triazole intermediate with furan-2-ylpropenoyl chloride in dimethylformamide (DMF) at controlled pH and temperature .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the final product . Optimization parameters include solvent polarity, reaction time, and catalyst selection (e.g., palladium for stereocontrol in asymmetric steps) .
Synthetic StepKey Reagents/ConditionsReference
Triazole ring formationEthanol, KOH, reflux
Enamide couplingDMF, room temperature
PurificationEthanol recrystallization

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton/carbon environments (e.g., furan olefinic protons at δ 6.3–7.2 ppm) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS m/z 412.51 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase C18 column) .

Q. What in vitro biological screening approaches are recommended for initial activity assessment?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-inflammatory potential : COX-1/COX-2 inhibition assays using colorimetric kits (IC₅₀ calculation) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?

  • Substituent variation : Replace thiophene with pyridine (electron-withdrawing) or phenyl (hydrophobic) groups to modulate bioactivity .
  • Triazole modification : Introduce methyl or sulfonyl groups at the 4-position to alter steric/electronic profiles .
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gap) with activity trends .
Derivative ModificationObserved Activity ChangeReference
Thiophene → PyridineReduced antimicrobial activity
Cyclopropyl → EthylEnhanced COX-2 inhibition

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Purity verification : Re-test compounds after HPLC-MS purification to exclude impurity-driven effects .
  • Meta-analysis : Pool data from multiple studies, adjusting for covariates (e.g., cell line passage number) .

Q. Which computational methods validate target interaction mechanisms?

  • Molecular docking : AutoDock Vina predicts binding to COX-2 (binding energy < −8 kcal/mol) .
  • Molecular Dynamics (MD) : 100-ns simulations assess ligand-protein complex stability (RMSD < 2 Å) .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic attack .

Q. How are metabolic stability and degradation pathways evaluated?

  • Liver microsome assays : Incubate with rat/human microsomes; LC-MS/MS identifies hydroxylated metabolites .
  • Forced degradation : Expose to 0.1 M HCl (acidic), 3% H₂O₂ (oxidative), and UV light (photolytic) to profile degradation products .

Q. What methods ensure enantiomeric purity during synthesis?

  • Asymmetric catalysis : Use chiral palladium catalysts for stereoselective cyclization .
  • Chiral HPLC : Analyze enantiomers with a Chiralpak AD-H column (hexane:isopropanol = 90:10) .

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